molecular formula C9H10O2S B14293786 3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one CAS No. 112701-96-9

3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one

Katalognummer: B14293786
CAS-Nummer: 112701-96-9
Molekulargewicht: 182.24 g/mol
InChI-Schlüssel: PMEGBZLQMHXUKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one is an organic compound characterized by a thietanone ring substituted with a hydroxy group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one typically involves the reaction of a thietanone precursor with phenyl and hydroxy substituents. One common method is the nucleophilic addition of a phenyl group to a thietanone ring, followed by hydroxylation under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-3-phenyl-1lambda~4~-thietan-2-one: Similar structure with a different position of the hydroxy group.

    3-Hydroxy-3-phenyl-1lambda~4~-thietan-3-one: Another isomer with the hydroxy group at a different position.

    3-Hydroxy-3-phenyl-1lambda~4~-thietan-4-one: Isomer with the hydroxy group at the fourth position.

Uniqueness

3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

112701-96-9

Molekularformel

C9H10O2S

Molekulargewicht

182.24 g/mol

IUPAC-Name

1-oxo-3-phenylthietan-3-ol

InChI

InChI=1S/C9H10O2S/c10-9(6-12(11)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI-Schlüssel

PMEGBZLQMHXUKT-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1=O)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.